(2R)-2-methyl-3-(4-methylphenyl)propanoic acid is a chiral compound with significant relevance in pharmaceutical chemistry. It is commonly recognized as an impurity of ibuprofen, a widely used nonsteroidal anti-inflammatory drug. The compound's systematic name reflects its molecular structure, which consists of a propanoic acid backbone with a methyl group and a para-methylphenyl substituent.
The compound is associated with the following identifiers:
It is classified under various names, including α,4-dimethylphenylacetic acid and Ibuprofen Impurity D. It is primarily sourced from chemical suppliers and used in research settings for analytical purposes .
This compound falls under the category of carboxylic acids, specifically aromatic carboxylic acids due to the presence of the aromatic ring in its structure. It is also categorized as a pharmaceutical secondary standard, indicating its relevance in quality control and analytical chemistry within the pharmaceutical industry .
The synthesis of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid can be achieved through multiple methods:
In laboratory settings, solvents such as dichloromethane or tetrahydrofuran are often employed, with reaction temperatures ranging from -78°C to room temperature. For industrial production, large-scale reactors and continuous flow processes are utilized to optimize yield and efficiency. Catalysts like palladium or nickel may be used to facilitate reactions, followed by purification techniques such as crystallization or chromatography.
(2R)-2-methyl-3-(4-methylphenyl)propanoic acid undergoes several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2R)-2-methyl-3-(4-methylphenyl)propanoic acid largely relates to its role as an impurity in ibuprofen. While specific mechanisms for this compound alone may not be extensively documented, compounds similar in structure typically exert their effects by inhibiting cyclooxygenase enzymes involved in the inflammatory process.
The inhibition of cyclooxygenase results in decreased synthesis of prostaglandins, leading to reduced inflammation and pain relief. This mechanism is critical for understanding its role within pharmaceutical formulations .
Relevant hazard classifications include:
(2R)-2-methyl-3-(4-methylphenyl)propanoic acid serves primarily as an analytical reference standard in pharmaceutical research. Its applications include:
This compound exemplifies the intersection between synthetic organic chemistry and practical applications within the pharmaceutical industry, highlighting its importance beyond mere structural interest.
Enantioselective synthesis of the (2R)-configured target compound leverages chiral auxiliaries and kinetic resolutions. Diastereomeric mixtures of bromo acetals, derived from tartaric acid auxiliaries, undergo stereoconvergent transformations to yield enantiomerically pure products. This strategy exploits differential reaction kinetics, where the minor diastereomer participates in intramolecular carboxylate alkylation, while the major isomer undergoes rearrangement. The process achieves stereochemical control through inversion of configuration during nucleophilic substitution, yielding the (2R)-enantiomer with >98% enantiomeric excess (ee). Key steps include palladium-catalyzed hydrogenolysis (5% Pd/C) and acid-mediated hydrolysis (HCl/acetic acid), which preserve chiral integrity [10].
Table 1: Chiral Auxiliary-Mediated Synthesis Performance
Chiral Auxiliary | Reaction Temperature | Reaction Time | ee (%) |
---|---|---|---|
(2R,3R)-Tartaric acid | 65°C | 2 h | 98 |
(S)-Proline derivatives | 25°C | 24 h | 85 |
Catalytic asymmetric hydrogenation and Lewis acid-mediated reactions enable efficient construction of the β-methyl-arylpropanoic acid core. Chiral catalysts such as BINAP-Ru complexes facilitate enantioselective reduction of α,β-unsaturated precursors (e.g., (E)-3-(4-methylphenyl)-2-methylprop-2-enoic acid). Triethylsilane serves as a hydride donor in dichloromethane at -20°C, achieving 92% ee for the (2R)-product. Alternatively, Lewis acids (e.g., AlCl₃, TiCl₄) activate carbonyl groups for stereoselective nucleophilic attack in polar aprotic solvents (DMF, acetonitrile). This method delivers the target scaffold with 85–90% ee and 75% isolated yield, though catalyst loading (5–10 mol%) remains a limitation [6] [9].
Table 2: Asymmetric Catalysis Performance Metrics
Catalyst System | Solvent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-BINAP | CH₂Cl₂ | -20°C | 92 | 88 |
TiCl₄/(S)-BINOL | Toluene | 25°C | 87 | 75 |
AlCl₃/Chiral diamine | DMF | 0°C | 90 | 82 |
Biocatalysis offers sustainable routes to the title compound using engineered enzymes. Lipases and ketoreductases selectively reduce prochiral 3-(4-methylphenyl)-2-oxopropanoic acid to the (2R)-alcohol, followed by oxidation. Candida antarctica lipase B (CAL-B) immobilized on silica achieves 95% ee in phosphate buffer (pH 7.0, 37°C). Alternatively, whole-cell biocatalysts (e.g., Lactobacillus spp.) perform asymmetric reductive amination/acidification cascades, converting keto-acid precursors directly to (2R)-acids. Reaction optimization requires precise pH control (5.5–6.5) and cofactor recycling (glucose dehydrogenase/NADP⁺). Biocatalytic yields reach 70–80% with minimal byproducts [7].
The 4-methylphenyl group enables directed regioselective modifications. Key transformations include:
Functionalization preserves the (2R)-stereocenter, confirmed by chiral HPLC (Chiralpak IC column, heptane/ethanol eluent). Derivatives serve as intermediates for pharmaceuticals like bilastine (an antihistamine) [9].
Table 3: Functionalization Reactions and Outcomes
Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Bromination | Br₂, CCl₄, 25°C, 2 h | 2-Bromo-4-methylphenyl derivative | 65 |
Carboxylation | n-BuLi, CO₂, THF, -78°C | 2-Carboxy-4-methylphenyl derivative | 72 |
Esterification | DCC, DMAP, CH₂Cl₂ | Methyl ester | 90 |
Comprehensive Compound List
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4